6-formyl-1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylicacid
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Overview
Description
. It is characterized by its unique structure, which includes a formyl group, a dihydropyrrolo ring, and an oxazine ring. This compound is known for its versatility and reactivity, making it a valuable subject of study in synthetic chemistry and related disciplines.
Mechanism of Action
Target of Action
It is known that the compound belongs to the class of n-nitrosamines . N-Nitrosamines have been linked to an elevated risk of several cancers, especially in case of continuous intake .
Mode of Action
The mode of action of EN300-818800 involves the oxidation of the N-Nitrosamine species by cytochrome P450, leading to the downstream production of cancerogenic diazonium salts . These salts can damage DNA by alkylation of susceptible nucleobases .
Biochemical Pathways
The compound’s mode of action suggests that it may interfere with dna replication and repair processes due to its ability to cause dna damage .
Pharmacokinetics
Pharmacokinetics refers to the movement of a drug into, through, and out of the body—the time course of its absorption, bioavailability, distribution, metabolism, and excretion
Result of Action
The result of EN300-818800’s action is the potential induction of DNA damage, which can lead to mutations and potentially cancer . The specific molecular and cellular effects would depend on the extent of DNA damage and the cell’s ability to repair this damage.
Action Environment
Factors such as the presence of cytochrome p450 enzymes, which are involved in the compound’s mode of action, could influence its action, efficacy, and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-formyl-1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylicacid typically involves multiple steps. One common method includes the cross-coupling of a pyrrole ring with acyl (bromo)acetylenes to create 2-(acylethynyl)pyrroles. This is followed by the addition of propargylamine to the obtained acetylenes, resulting in N-propargylenaminones. Finally, intramolecular cyclization catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO) yields the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
6-formyl-1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylicacid undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the formyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products
Oxidation: 6-Carboxy-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylic acid.
Reduction: 6-Hydroxymethyl-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-formyl-1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylicacid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-formyl-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylate .
- Pyrrolopyrazine derivatives .
Comparison
Compared to similar compounds, 6-formyl-1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylicacid is unique due to its specific combination of functional groups and ring structures
Properties
IUPAC Name |
6-formyl-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c11-4-6-3-7(9(12)13)8-5-14-2-1-10(6)8/h3-4H,1-2,5H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCPXBZLBIYFGOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C(C=C(N21)C=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2166731-23-1 |
Source
|
Record name | 6-formyl-1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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